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molecular formula C14H16N2 B1618305 1,2-Bis(2-methylphenyl)hydrazine CAS No. 617-22-1

1,2-Bis(2-methylphenyl)hydrazine

Cat. No. B1618305
M. Wt: 212.29 g/mol
InChI Key: OVXBYJMCICSXFP-UHFFFAOYSA-N
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Patent
US04375559

Procedure details

An identical reduction of o-nitrotoluene as described in example 7 was carried out, except 1.8 g of dimethyl sulfoxide was added to the reaction mixture. This reduction resulted in a 93% yield of o-hydrazotoluene.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
solvent
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][CH:7]=[CH:6][C:5]=1[CH3:10])([O-])=O>CS(C)=O>[CH3:10][C:5]1[C:4]([NH:1][NH:1][C:4]2[C:5]([CH3:10])=[CH:6][CH:7]=[CH:8][CH:9]=2)=[CH:9][CH:8]=[CH:7][CH:6]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C
Step Two
Name
Quantity
1.8 g
Type
solvent
Smiles
CS(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the reaction mixture

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=CC=C1NNC2=CC=CC=C2C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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